3,5-Dinitro-4-ethylthiopyridine
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Overview
Description
3,5-Dinitro-4-ethylthiopyridine is a chemical compound with the molecular formula C7H7N3O4S It is a derivative of pyridine, characterized by the presence of two nitro groups at the 3 and 5 positions and an ethylthio group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-4-ethylthiopyridine typically involves the nitration of 4-ethylthiopyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-4-ethylthiopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dinitro-4-ethylthiopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as energetic materials and dyes
Mechanism of Action
The mechanism of action of 3,5-Dinitro-4-ethylthiopyridine involves its interaction with molecular targets through its nitro and ethylthio groups. The nitro groups can participate in redox reactions, while the ethylthio group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trinitro-1H-pyrazole
- 3,4-Dinitro-1H-pyrazol-5-amine
- 3,5-Dinitro-1H-pyrazol-4-amine
- 3-Nitro-1H-1,2,4-triazol-5-amine
Uniqueness
3,5-Dinitro-4-ethylthiopyridine is unique due to the presence of both nitro and ethylthio groups, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern on the pyridine ring differentiates it from other nitro-substituted heterocycles, making it a valuable compound for targeted synthesis and research.
Properties
CAS No. |
31872-77-2 |
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Molecular Formula |
C7H7N3O4S |
Molecular Weight |
229.22 g/mol |
IUPAC Name |
4-ethylsulfanyl-3,5-dinitropyridine |
InChI |
InChI=1S/C7H7N3O4S/c1-2-15-7-5(9(11)12)3-8-4-6(7)10(13)14/h3-4H,2H2,1H3 |
InChI Key |
PMLSQDRPDKRVLS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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